molecular formula C7H12N2O3 B6172646 methyl 1-nitrosopiperidine-3-carboxylate CAS No. 2680535-88-8

methyl 1-nitrosopiperidine-3-carboxylate

Cat. No.: B6172646
CAS No.: 2680535-88-8
M. Wt: 172.2
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Description

methyl 1-nitrosopiperidine-3-carboxylate (CAS 2680535-88-8) is a nitrosopiperidine derivative with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . This compound is of significant interest in medicinal chemistry and chemical biology research, particularly in the field of peptide synthesis and modification. C-terminal modifications of peptides, such as the introduction of ester functional groups, are a critical area of study because they can dramatically impact a peptide's biological activity, stability, hydrophobicity, and cell membrane permeability . The vulnerability of C-terminal esters to cleavage by endogenous esterases also makes them excellent candidates for pro-drug development . As a high-purity building block, this ester-functionalized nitrosopiperidine provides researchers with a specialized reagent for the synthesis and development of novel peptide-based therapeutics and chemical probes. It is strictly for research applications in a controlled laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2680535-88-8

Molecular Formula

C7H12N2O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Preparation Methods

Traditional Nitrosation with Sodium Nitrite

This method involves sequential protonation of the piperidine nitrogen followed by nucleophilic attack of nitrous acid (HNO₂), generated in situ from NaNO₂ and HCl.

Procedure :

  • Reaction Setup : Dissolve methyl piperidine-3-carboxylate (1.0 mol) in chilled (0–5°C) aqueous HCl (pH 1–2).

  • Nitrosation : Add NaNO₂ (1.1 mol) gradually to maintain temperature <10°C.

  • Quenching : Neutralize with NaOH to pH 7–8, extract with chloroform, and distill under vacuum.

Key Parameters :

  • Temperature: 0–10°C to minimize side reactions (e.g., diazotization).

  • pH: <3 during nitrosation to stabilize HNO₂.

  • Yield: 70–75% after purification.

Challenges :

  • Formation of 1,4-dinitrosopiperazine byproducts at higher temperatures.

  • Requires strict pH control to avoid decomposition.

Solvent-Free Nitrosation with tert-Butyl Nitrite (TBN)

TBN (C₄H₉ONO) serves as a nitrosating agent under solvent-free conditions, enabling simpler workup and higher yields.

Procedure :

  • Mixing : Combine methyl piperidine-3-carboxylate (1.0 mol) with TBN (1.2 mol) at 25°C.

  • Reaction : Stir for 6–8 hours until completion (monitored via TLC).

  • Isolation : Remove excess TBN under reduced pressure and purify via vacuum distillation.

Advantages :

  • Yield : 83–85% due to reduced side reactions.

  • Conditions : Ambient temperature, no acidic additives.

  • Scalability : Suitable for industrial applications.

Mechanistic Insight :
TBN decomposes to release NO⁺, which reacts with the secondary amine via an electrophilic substitution mechanism.

Alternative Preparation Methods

Reductive Nitrosation

A less common approach involves reducing nitro precursors (e.g., methyl 1-nitropiperidine-3-carboxylate) with Sn/HCl, but this method is hampered by low selectivity and hazardous waste.

Enzymatic Nitrosation

Exploratory studies suggest nitrosomonas bacteria can catalyze nitrosation, though yields remain suboptimal (<30%).

Reaction Optimization and Conditions

Temperature and pH Effects

ParameterTraditional (NaNO₂/HCl)TBN Method
Temperature0–10°C25°C
pH1–2Neutral
Reaction Time2–3 hours6–8 hours
Byproduct Formation1,4-Dinitrosopiperazine<5% impurities

Higher temperatures (>20°C) in traditional methods accelerate byproduct formation, reducing yields by 15–20%.

Solvent and Stoichiometry

  • Traditional Method : Requires aqueous HCl for HNO₂ generation. Excess NaNO₂ (1.1–1.3 eq) ensures complete conversion.

  • TBN Method : Stoichiometric TBN (1.2 eq) suffices; no solvent reduces waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-nitrosopiperidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the nitroso group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

Carcinogenicity Studies

MNPC has been utilized in various studies to assess its carcinogenic potential. Research indicates that N-nitroso compounds can induce tumors in laboratory animals, thereby providing insights into their mechanisms of action.

  • Case Study : A study conducted on rats indicated that exposure to MNPC resulted in significant tumor formation, particularly in the liver and lungs. This aligns with findings from other N-nitroso compounds, which have shown similar patterns of carcinogenicity across different species (Source: ).

Food Safety and Risk Assessment

The presence of MNPC in food products poses a significant risk to public health. Regulatory bodies have initiated assessments to evaluate the levels of N-nitroso compounds in food items.

  • Data Table: Common Food Sources of N-Nitroso Compounds
    Food ItemN-Nitroso Compound Level (ng/g)
    Cured meatsVaries widely (up to 50 ng/g)
    Smoked fishApproximately 30 ng/g
    BeerAbout 10 ng/g

This table illustrates the variability in levels of N-nitroso compounds across different food sources, emphasizing the need for continued surveillance (Source: ).

Medicinal Chemistry

In medicinal chemistry, MNPC serves as a model compound for studying the synthesis and behavior of nitrosamines in drug formulations. Its structural characteristics allow researchers to explore modifications that could reduce carcinogenicity while maintaining therapeutic efficacy.

  • Case Study : Research on drug impurities has highlighted the structural features of MNPC that contribute to its potency as a carcinogen. By modifying these features, scientists aim to develop safer pharmaceutical alternatives (Source: ).

Regulatory Perspectives

Regulatory agencies such as the European Food Safety Authority (EFSA) and the European Medicines Agency (EMA) have established guidelines for assessing the risks associated with N-nitroso compounds, including MNPC.

  • Key Findings : Recent assessments have concluded that even low levels of exposure to nitrosamines can pose significant health risks, necessitating strict limits on their presence in food and pharmaceuticals (Source: ).

Mechanism of Action

The mechanism by which methyl 1-nitrosopiperidine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitroso group can act as a nitrosating agent, facilitating the formation of nitrosamines, which are known to interact with DNA and proteins. This interaction can lead to various biological effects, including cytotoxicity and antimicrobial activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Key Functional Groups Reactivity Profile Toxicity Notes (Based on Evidence)
This compound C₇H₁₀N₂O₃ Nitroso (-NO), methyl ester High electrophilicity (nitroso); ester hydrolysis Likely mutagenic (nitrosamine class)
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ Amino (-NH₂), benzyl ester Nucleophilic amine; ester hydrolysis Limited toxicological data
Methyl N-Boc-piperidine-3-carboxylate C₁₂H₂₁NO₄ Boc-protected amine, methyl ester Stable amine protection; ester hydrolysis Requires PPE due to chemical handling
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ Amino (-NH₂), methyl ester, cyclopentane Ring strain influences reactivity Limited toxicological data
Ethyl 1-Methyl-3-piperidinecarboxylate C₉H₁₇NO₂ Methylated N, ethyl ester Reduced nucleophilicity (N-methyl); ester hydrolysis No specific hazards reported
Methyl 1-methyl-THP-3-carboxylate C₈H₁₃NO₂ Partially unsaturated ring, methyl ester Conjugated diene reactivity (THP ring) Data not available in evidence

Functional Group Influence on Reactivity

  • Nitroso Group: Unique to the target compound, the nitroso group confers electrophilic character, enabling dimerization or electrophilic substitution reactions. This contrasts with amino (-NH₂) or Boc-protected amines in analogues, which exhibit nucleophilic or inert behavior, respectively .
  • Ester Variations : Methyl esters (target compound, ) hydrolyze faster than ethyl or benzyl esters (), impacting bioavailability and degradation pathways.
  • Ring Structure : Piperidine derivatives (target, ) exhibit chair conformations, whereas cyclopentane () and tetrahydropyridine () rings introduce strain or conjugation, altering stability and reactivity.

Limitations and Data Gaps

  • Toxicity Data : Most analogues lack comprehensive toxicological profiles, underscoring the need for future studies .
  • Physical Properties : Melting points, solubility, and stability data are absent in provided evidence, limiting direct comparisons.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for methyl 1-nitrosopiperidine-3-carboxylate?

The synthesis typically involves nitrosation of a piperidine precursor followed by esterification. For example, methyl chloroformate can react with a pre-functionalized piperidine derivative under basic conditions (e.g., sodium methoxide) in refluxing methanol. Reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometry of the nitroso donor (e.g., nitrous acid) are critical for yield optimization. Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR : 1^1H NMR can identify the methyl ester (singlet at ~3.7 ppm) and nitroso group protons (deshielded signals). 13^{13}C NMR confirms the carbonyl (170–175 ppm) and nitroso-related carbons.
  • IR : Stretching frequencies for the ester C=O (~1720 cm1^{-1}) and N–O (~1500 cm1^{-1}) groups are diagnostic.
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., [M+H]+^+ for C7_7H10_{10}N2_2O3_3) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation.
  • First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How can computational modeling resolve conformational ambiguities in the piperidine ring of this compound?

Cremer-Pople puckering parameters (e.g., amplitude qq and phase angle ϕ\phi) quantify ring non-planarity. DFT calculations (B3LYP/6-31G*) or X-ray crystallography (using SHELX for refinement) can model chair, boat, or twist-boat conformers. Discrepancies between experimental (NMR coupling constants) and computational data may arise from solvent effects or dynamic puckering .

Q. What experimental strategies mitigate nitroso group instability during derivatization reactions?

  • Low Temperatures : Perform reactions at 0–4°C to slow decomposition.
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation.
  • Stabilizing Agents : Add radical scavengers (e.g., BHT) or buffer solutions (pH 6–7) to suppress nitrosamine formation. Monitor reaction progress via HPLC to detect by-products .

Q. How to address contradictory data in reaction yield optimization studies?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).
  • Analytical Cross-Validation : Compare LC-MS purity data with 1^1H NMR integration ratios.
  • Replication : Conduct triplicate trials to distinguish systematic errors from stochastic variability .

Methodological Guidance

Q. What crystallographic tools are suitable for determining the absolute configuration of this compound?

  • X-Ray Diffraction : Use SHELX-TL for structure solution and refinement. ORTEP-3 can visualize thermal ellipsoids and confirm stereochemistry.
  • Twinned Data Handling : For challenging crystals, apply twin-law matrices in SHELXL to refine overlapping reflections .

Q. How to optimize hydrolysis of the methyl ester for prodrug activation studies?

  • Acidic Conditions : Use HCl (1M) in dioxane at 50°C for 6 hours.
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.4) offer regioselectivity. Monitor conversion via TLC (Rf_f shift) or 19^{19}F NMR if fluorinated analogs are used .

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